6-ethyl-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of an ethyl group at position 6 and a nitro group at position 5, along with two keto groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-nitro-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the nitration of 6-ethyluracil. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
- Dissolution of 6-ethyluracil in a mixture of concentrated sulfuric acid and nitric acid.
- Maintaining the reaction mixture at a low temperature (0-5°C) to control the exothermic nature of the nitration reaction.
- Gradual addition of the nitrating mixture to the solution of 6-ethyluracil.
- Stirring the reaction mixture for a specified period, followed by quenching with ice-cold water.
- Isolation and purification of the product through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 6-ethyl-5-amino-1H-pyrimidine-2,4-dione.
Substitution: 6-ethyl-5-substituted-1H-pyrimidine-2,4-dione (depending on the nucleophile used).
Oxidation: 6-carboxy-5-nitro-1H-pyrimidine-2,4-dione.
Scientific Research Applications
6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound and its derivatives are investigated for their interactions with biological macromolecules such as DNA and proteins, which can provide insights into their mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-ethyl-5-nitro-1H-pyrimidine-2,4-dione and its derivatives depends on their specific biological targets. For example, if the compound is used as an antimicrobial agent, it may inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Molecular Targets and Pathways:
DNA and RNA Synthesis: The compound may target enzymes such as DNA polymerase or RNA polymerase, inhibiting their activity and preventing the replication of genetic material.
Protein Synthesis: It may interfere with ribosomal function, leading to the inhibition of protein synthesis in microbial cells.
Comparison with Similar Compounds
5-Nitro-6-methyluracil: Similar structure with a methyl group instead of an ethyl group at position 6.
6-Amino-5-nitro-1H-pyrimidine-2,4-dione: Similar structure with an amino group instead of an ethyl group at position 6.
5-Nitro-6-phenyl-1H-pyrimidine-2,4-dione: Similar structure with a phenyl group instead of an ethyl group at position 6.
Uniqueness: 6-Ethyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.
Properties
Molecular Formula |
C6H7N3O4 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
6-ethyl-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O4/c1-2-3-4(9(12)13)5(10)8-6(11)7-3/h2H2,1H3,(H2,7,8,10,11) |
InChI Key |
BLUJNGBMUPCUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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